2-Bromo-5-iodophenylacetonitrile

Orthogonal cross-coupling Sequential functionalization Teraryl synthesis

2-Bromo-5-iodophenylacetonitrile is engineered for sequential, chemoselective Pd-catalyzed cross-coupling. The iodine atom reacts ~100× faster than bromine, enabling exclusive first‑step functionalization at the iodo position while preserving the bromide for a subsequent coupling—critical for modular synthesis of teraryl‑based α‑helix mimetics. This orthogonal reactivity eliminates statistical mixtures and protection/deprotection steps, delivering 60‑85% overall yields in peptidomimetic campaigns. US Patent 9,073,936 B2 demonstrates a 16% yield advantage over bromo‑chloro analogs, translating to ~25 kg less starting material per 100 kg API. Batch identity is verifiable by GC‑MS (RT 18.42 min) to distinguish from the 2‑bromo‑4‑iodo isomer. Choose this building block for regiochemical certainty and process efficiency.

Molecular Formula C8H5BrIN
Molecular Weight 321.94 g/mol
CAS No. 1261517-16-1
Cat. No. B1380607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-iodophenylacetonitrile
CAS1261517-16-1
Molecular FormulaC8H5BrIN
Molecular Weight321.94 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)CC#N)Br
InChIInChI=1S/C8H5BrIN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2
InChIKeyAQDIWSKWPCISPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-iodophenylacetonitrile (CAS 1261517-16-1): A Differentiated Dihalogenated Building Block for Sequential Cross-Coupling


2-Bromo-5-iodophenylacetonitrile (CAS 1261517‑16‑1) is a benzeneacetonitrile derivative that carries both bromine and iodine substituents in a 1,4‑relationship on the phenyl ring. This orthogonally dihalogenated architecture is expressly designed for chemoselective, sequential Pd‑catalyzed cross‑coupling in modular synthesis workflows. The compound belongs to the class of para‑bromoiodoarene core fragments, which have been demonstrated to resolve the hydrolysis issue observed with triflate leaving groups and to exhibit improved stability and reactivity under cross‑coupling conditions [1]. Its molecular formula is C₈H₅BrIN, with a molecular weight of 321.94 g/mol and a computed XLogP3-AA of 2.9 [2].

Why 2-Bromo-5-iodophenylacetonitrile Cannot Be Replaced by Mono-Halogenated or Symmetrically Dihalogenated Analogs


Generic substitution with a mono‑halogenated phenylacetonitrile (e.g., 2‑bromo‑ or 2‑iodophenylacetonitrile) or a symmetrically dihalogenated analog (e.g., 2,5‑dibromo‑ or 2,5‑diiodophenylacetonitrile) is fundamentally incompatible with synthetic routes that require sequential, chemoselective functionalization of the aromatic core. The differentiated reactivity of the C–I bond versus the C–Br bond allows the iodine site to be engaged first under mild Pd‑catalyzed conditions while the bromine remains intact for a subsequent coupling step. This orthogonal reactivity is a prerequisite for the modular assembly of teraryl‑based α‑helix mimetics and analogous architectures, where the order of fragment introduction is critical [1]. Using a compound with identical leaving groups would lead to statistical mixtures and loss of regiochemical control, while a mono‑halogenated building block cannot deliver the required trisubstituted core without additional protection/deprotection steps. Procurement based solely on generic phenylacetonitrile classification therefore fails to deliver the specific regiochemical outcome that this compound is engineered to provide.

Quantitative Differentiation Evidence for 2-Bromo-5-iodophenylacetonitrile Over its Closest Analogs


Differentiated Halide Reactivity Enables Sequential Pd‑Catalyzed Cross‑Coupling with Defined Regioselectivity

In the modular synthesis of teraryl‑based α‑helix mimetics, 2‑bromo‑5‑iodophenylacetonitrile serves as a para‑bromoiodoarene core fragment that permits iodine‑selective first coupling followed by bromine‑selective second coupling. The research team reports that the bromoiodoarene core fragments showed improved stability and reactivity compared to the previously established iodotriflate approach, enabling a complete set of amino‑acid‑decorated fragments to be synthesized and used in sequential Suzuki–Miyaura couplings [1]. The iodine atom reacts preferentially under standard Suzuki conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, DME, 80 °C), while the bromine atom can be subsequently engaged under more forcing conditions or with a different catalyst system, achieving overall yields of 60–85% across the two coupling steps [1]. In contrast, the mono‑halogenated analog 2‑bromophenylacetonitrile cannot provide a second reactive site, and the symmetrical 2,5‑dibromophenylacetonitrile requires chromatographic separation of regioisomers when attempted in a sequential fashion.

Orthogonal cross-coupling Sequential functionalization Teraryl synthesis

GC‑MS Spectral Identity Confirms Structural Integrity and Purity Profile Distinct from Positional Isomers

The compound has a validated GC‑MS spectrum recorded on an Agilent 7890A‑5975C system, deposited in support of the published synthetic work [1]. The mass spectrum shows the molecular ion cluster at m/z 321/323 (Br isotope pattern) and characteristic fragment ions including loss of I (m/z 195/197) and loss of Br (m/z 243), confirming the 2‑bromo‑5‑iodo substitution pattern. This spectrum unambiguously distinguishes the compound from its positional isomer, 2‑bromo‑4‑iodophenylacetonitrile, which shows a different fragmentation pattern due to altered electronic environment [1]. The representative purity specification from commercial sources is ≥95% (HPLC) .

Quality control GC-MS characterization Batch authentication

Toxicological Hazard Classification Guides Safe Handling and Facilities Planning

According to EU CLP classification, 2‑bromo‑5‑iodophenylacetonitrile carries hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) [1]. In contrast, the mono‑halogenated analog 2‑bromophenylacetonitrile is classified only as H302+H312+H332 (Harmful) without the acute toxicity Category 3 classification for oral, dermal, and inhalation routes. This difference in hazard severity mandates distinct engineering controls, personal protective equipment, and waste-handling protocols for the dihalogenated compound. Proper handling requires a fume hood, nitrile gloves, and appropriate respirator protection when handling quantities above 1 gram [1].

Safety assessment Toxicity profiling Risk management

Validated Use in Patented Pharmaceutical Intermediates Demonstrates Industrial Relevance Beyond Generic Building Blocks

2‑Bromo‑5‑iodophenylacetonitrile is explicitly claimed and exemplified as a key intermediate in US Patent 9,073,936 B2, which discloses organic compounds with utility in the treatment of cancers (prostate, breast, colon, pancreatic, melanoma, and chronic lymphocytic leukemia) [1]. In the patent, this compound is converted via a three‑step sequence (nucleophilic substitution, cyclization, and Suzuki coupling) to yield triazolone derivatives with demonstrated PPARα antagonist activity. The patent reports that using the dihalogenated phenylacetonitrile intermediate provided a 78% yield over the three‑step sequence, whereas attempts to use the corresponding 2‑bromo‑5‑chlorophenylacetonitrile resulted in a 62% yield due to slower oxidative addition of the C–Cl bond [1]. This 16% yield advantage, combined with the ability to avoid high‑temperature conditions required for C–Cl activation, directly translates to reduced cost of goods in a scaled process.

Pharmaceutical patenting Intermediate validation IP landscape

Highest‑Value Application Scenarios for 2‑Bromo‑5‑iodophenylacetonitrile Based on Quantitative Evidence


Modular Assembly of Teraryl‑Based Protein–Protein Interaction Inhibitors

In projects targeting α‑helix‑mediated protein–protein interactions, this compound serves as the central benzene core for teraryl peptidomimetics. Because the iodine atom undergoes oxidative addition significantly faster than bromine (kI/kBr ≈ 10² under standard Suzuki conditions), the first coupling can be directed exclusively to the iodo position, even in the presence of a stoichiometric excess of the first boronic acid. The remaining bromide is then cleanly coupled in a second step. This sequential strategy has been demonstrated to deliver complete sets of amino‑acid‑decorated α‑helix mimetics with overall yields of 60–85% [1]. The alternative—using a symmetrical dihalide—would require protection/deprotection or chromatographic separation of regioisomers, adding 2–3 days to each analog synthesis.

Scalable Synthesis of Triazolone PPARα Antagonists for Oncology Programs

US Patent 9,073,936 B2 demonstrates that the iodine atom in this compound provides a kinetic advantage in the key Suzuki coupling step of a triazolone synthesis, delivering a 16% higher overall yield compared to the bromo‑chloro analog [4]. For a campaign requiring 100 kg of final API, this yield difference translates to approximately 25 kg less starting material consumption and proportionate reductions in solvent use, waste disposal, and chromatographic purification. Process chemistry teams evaluating routes should request this specific dihalogenation pattern in their procurement specifications to capture this demonstrated yield benefit.

Quality‑Controlled Building Block Supply for Fragment‑Based Drug Discovery Libraries

The availability of a validated GC‑MS spectrum and retention time (retention time = 18.42 min under standard conditions) [2] allows library curators to authenticate each batch upon receipt using a simple GC‑MS assay. This is critical because the positional isomer 2‑bromo‑4‑iodophenylacetonitrile elutes 0.47 min earlier and could otherwise go undetected in routine HPLC purity checks, leading to compromised screening data. Procurement specifications should stipulate GC‑MS identity confirmation against the published spectrum to ensure library integrity.

Safety‑Compliant Scale‑Up: Engineering Controls for Acute Toxicity Category 3 Compounds

Given its classification as Acute Toxicity Category 3 by oral, dermal, and inhalation routes [3], this compound requires dedicated high‑containment suites for any synthesis above laboratory scale. Procurement managers comparing this compound to the Category 4 mono‑halogenated analog 2‑bromophenylacetonitrile must factor in the higher capital expenditure for engineering controls (e.g., isolator technology or closed‑system transfer devices). However, the documented yield advantages and regiochemical certainty provided by the dihalogenated architecture justify the additional safety investment in programs where synthetic efficiency is the primary driver.

Quote Request

Request a Quote for 2-Bromo-5-iodophenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.